8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Description

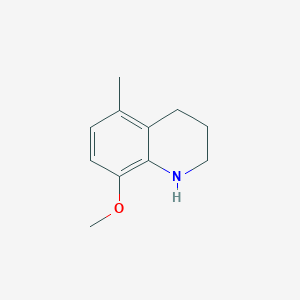

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAJTBHMPZTUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with methanol in the presence of a reducing agent such as iron powder and hydrochloric acid. The resulting intermediate undergoes cyclization to form the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Comparison of 8-Methoxy-5-methyl-THQ with Analogues

Structural and Functional Insights

- Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and hydroxy (OH) groups enhance aromatic ring electron density, improving interactions with biological targets (e.g., enzymes or receptors) .

Steric and Lipophilicity Effects :

Positional Isomerism :

- Substitution at position 8 (e.g., 8-OCH₃ vs. 8-CH₃) alters steric hindrance and electronic distribution. Methoxy at position 8 may improve solubility compared to methyl .

- Hydroxy groups at position 5 (e.g., 2-methyl-5-hydroxy-THQ) are critical for analgesic activity, highlighting the importance of substituent placement .

Biological Activity

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline (MMTHQ) is a bicyclic compound belonging to the tetrahydroquinoline class. Its unique structure, featuring a methoxy group at the 8-position and a methyl group at the 5-position, contributes to its diverse biological activities. This article reviews the available literature on the biological activity of MMTHQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MMTHQ is C₁₁H₁₅NO. The presence of specific functional groups in its structure enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 175.25 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

MMTHQ has been reported to exhibit significant antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Mechanism of Action : The exact mechanism remains unclear; however, related compounds have shown interactions with bacterial enzymes and structural components.

Anticancer Activity

Recent research highlights the potential of MMTHQ as an anticancer agent. It has been evaluated for cytotoxic effects on various cancer cell lines.

- Case Study : In vitro studies demonstrated that MMTHQ exhibited cytotoxicity against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compound's IC50 values were comparable to those of established chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.2 |

| A549 | 18.6 |

| HCT116 | 12.4 |

The biological activity of MMTHQ is believed to involve several biochemical pathways:

- Inhibition of Cell Proliferation : MMTHQ may induce apoptosis in cancer cells by activating caspase pathways.

- Interference with Cell Cycle Regulation : Studies suggest that MMTHQ alters the expression of cell cycle regulators such as p53 and p21, leading to cell cycle arrest.

- Impact on Tau Protein Hyperphosphorylation : Related compounds have been shown to inhibit the cdk5/p25 complex involved in tau protein hyperphosphorylation, which is significant in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The activity of MMTHQ can be compared with other tetrahydroquinoline derivatives to understand its unique properties better.

| Compound Name | Activity | Notes |

|---|---|---|

| 8-Methoxyquinoline | Moderate antimicrobial | Lacks tetrahydro structure |

| 5-Methyl-1,2,3,4-tetrahydroquinoline | Low anticancer activity | No methoxy substitution |

| 6-Methoxy-4-methylquinoline | Anticancer but less potent | Different substitution pattern |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions, such as the Pictet-Spengler or Friedel-Crafts alkylation, tailored to the substituent pattern. For example, 8-methoxy-substituted analogs can be synthesized via methoxy group introduction early in the synthesis (e.g., methacryloyl chloride coupling under anhydrous conditions) . Substituent positioning (e.g., methoxy at C8 and methyl at C5) requires careful selection of protecting groups and reaction conditions to avoid steric hindrance . Purification often employs recrystallization or column chromatography, as demonstrated in the isolation of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline with >99% purity using flash column chromatography .

Q. How are structural and functional group assignments validated for tetrahydroquinoline derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming regiochemistry. For instance, in 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline, NMR data revealed distinct aromatic proton shifts for the methoxy group and tetrahydroquinoline backbone . Infrared (IR) spectroscopy further identifies functional groups like carbonyls or hydroxyls. High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas, as seen in studies reporting HRMS-calculated values .

Q. What are the primary biological activities associated with this compound?

Tetrahydroquinolines exhibit diverse pharmacological properties. For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline shows analgesic activity (~1/8th the potency of morphine) . Methoxy and methyl substituents influence receptor binding; the 8-methoxy group may enhance lipid solubility, affecting bioavailability . Initial screening should prioritize in vitro assays (e.g., enzyme inhibition) followed by in vivo models for efficacy validation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing bifunctional tetrahydroquinoline derivatives be addressed?

Regioselectivity is influenced by substituent electronic and steric effects. For example, methoxy groups at C8 direct electrophilic substitution to specific positions. Catalytic strategies, such as using Lewis acids (e.g., AlCl3), can enhance selectivity during cyclization . Advanced methods like microwave-assisted synthesis or flow chemistry may improve yield and reduce side products, as demonstrated in optimized protocols for similar quinoline derivatives .

Q. What experimental approaches resolve contradictions in reported pharmacological data for tetrahydroquinolines?

Discrepancies in biological activity (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., cell lines, solvent systems). Researchers should standardize protocols (e.g., using identical ATP concentrations in kinase assays) and validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Comparative studies with structurally related compounds (e.g., 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline) can isolate substituent-specific effects .

Q. How are computational methods integrated into the design of tetrahydroquinoline-based therapeutics?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular docking simulations (e.g., with serotonin receptors) guide substituent optimization for enhanced binding. For example, methyl groups at C5 may occupy hydrophobic pockets, while methoxy at C8 modulates π-π interactions .

Q. What strategies mitigate stability issues in tetrahydroquinoline derivatives during storage?

Stability is influenced by functional groups (e.g., hydroxyls prone to oxidation). Lyophilization or storage under inert atmospheres (N2/Ar) prevents degradation. Analytical monitoring via HPLC or LC-MS detects decomposition products. For instance, 8-hydroxyquinoline derivatives require protection from light to avoid photodegradation .

Methodological Considerations

Q. How are physical-chemical properties (e.g., logP, solubility) determined experimentally for novel tetrahydroquinolines?

- LogP : Shake-flask method with octanol/water partitioning .

- Solubility : High-throughput solubility assays using UV-Vis spectroscopy or nephelometry .

- Melting Point : Differential Scanning Calorimetry (DSC) .

Q. What analytical techniques validate purity in synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.